Regioisomeric Para-Formyl vs. Ortho-Formyl Differentiation: Commercial Availability and Synthetic Accessibility
The target 4-formylphenyl regioisomer (CAS 1341721-68-3) is commercially stocked by Biosynth with transparent catalogue pricing ($497.50/50 mg; $1,512.50/0.5 g) and a defined 3–4 week lead time . In contrast, the 2-formylphenyl regioisomer (CAS 1339025-61-4) has no recommended commercial suppliers listed on major chemical sourcing platforms, making it effectively unavailable for routine procurement without bespoke custom synthesis . Additionally, the target compound is listed at 95% purity by Leyan with quantified molecular properties including TPSA of 77.98 Ų and LogP of 0.7837 , parameters that influence membrane permeability and solubility in biological assays—data not publicly available for the 2-formyl isomer.
| Evidence Dimension | Commercial availability and procurement readiness (supplier count, catalogue pricing, lead time) |
|---|---|
| Target Compound Data | Minimum 1 confirmed commercial supplier (Biosynth); $497.50/50 mg; 3–4 week lead time; 95% purity specification available (Leyan) |
| Comparator Or Baseline | 1-(2-Formylphenyl)-1H-pyrazole-3-carboxamide (CAS 1339025-61-4): 0 recommended commercial suppliers listed; no catalogue pricing available |
| Quantified Difference | ≥1 vs. 0 commercial suppliers; fully defined pricing and lead time vs. unavailable; quantified purity specification vs. unspecified |
| Conditions | Supplier catalogue data accessed 2026-04-24 via Biosynth, Leyan, and Chemsrc platforms |
Why This Matters
For procurement teams, the availability of a verified commercial source with defined pricing, purity, and lead time eliminates the cost, delay, and quality uncertainty associated with custom synthesis of the unavailable ortho isomer, enabling reproducible experimental workflows.
